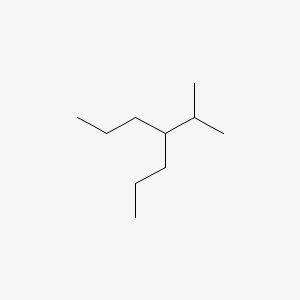
(2-Methylprop-1-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylprop-1-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylprop-1-ene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-ene-1-sulfonyl)benzene typically involves the sulfonation of 2-methylprop-1-ene followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid or oleum, to facilitate the sulfonation process. The subsequent alkylation step may involve the use of aluminum chloride as a catalyst to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylprop-1-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(2-Methylprop-1-ene-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Methylprop-1-ene-1-sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar structural features but lacking the sulfonyl group.
Benzene sulfonic acid: Contains a sulfonyl group attached to a benzene ring but lacks the 2-methylprop-1-ene moiety.
Toluene sulfonic acid: Similar to benzene sulfonic acid but with a methyl group on the benzene ring.
Uniqueness
(2-Methylprop-1-ene-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group and the 2-methylprop-1-ene moiety
Propriétés
Numéro CAS |
54897-35-7 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
2-methylprop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
ZQWVEGQLGDSMEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CS(=O)(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



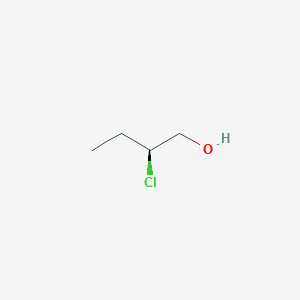
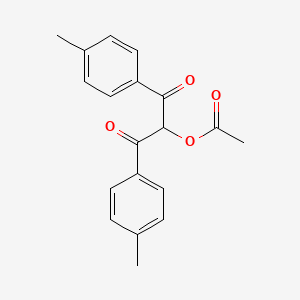
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)

![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
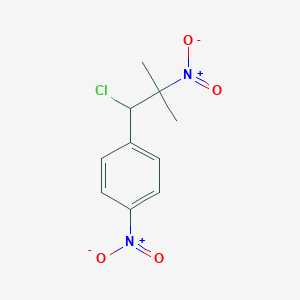
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
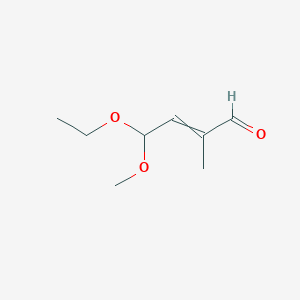
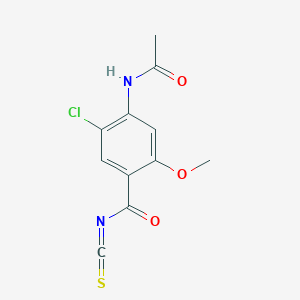
![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
